

Application Notes and Protocols for C-Cyanomethylation with Cyanomethyl p-Toluenesulfonate

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Compound of Interest		
Compound Name:	Cyanomethyl p-toluenesulfonate	
Cat. No.:	B080460	Get Quote

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Introduction

C-cyanomethylation is a crucial synthetic transformation in organic chemistry, enabling the introduction of a cyanomethyl (-CH₂CN) group onto a carbon atom. This moiety is a valuable precursor for the synthesis of various functional groups, including carboxylic acids, amines, and amides, which are prevalent in pharmaceuticals and other bioactive molecules. While various cyanomethylating agents exist, **cyanomethyl p-toluenesulfonate** offers a stable, crystalline, and reactive option for the C-alkylation of active methylene compounds.

These application notes provide a detailed experimental procedure for the C-cyanomethylation of active methylene compounds using **cyanomethyl p-toluenesulfonate**. The protocol is based on the well-established principles of C-alkylation of β-dicarbonyl and related compounds.

Reaction Principle

The C-cyanomethylation of an active methylene compound with **cyanomethyl p-toluenesulfonate** proceeds via a nucleophilic substitution reaction (SN2). The reaction involves two key steps:

 Deprotonation: A base is used to abstract an acidic proton from the active methylene compound (e.g., a β-ketoester or a malonic ester) to generate a resonance-stabilized enolate



anion.

Nucleophilic Attack: The resulting enolate acts as a carbon nucleophile, attacking the
electrophilic methylene carbon of cyanomethyl p-toluenesulfonate and displacing the
tosylate leaving group to form the C-cyanomethylated product.

Experimental Protocol: General Procedure for C-Cyanomethylation

This protocol provides a general method for the C-cyanomethylation of a representative active methylene compound, ethyl acetoacetate. The conditions can be adapted for other substrates with similar acidity.

Materials:

- Active Methylene Compound (e.g., Ethyl acetoacetate)
- Cyanomethyl p-toluenesulfonate
- Base (e.g., Sodium ethoxide, Potassium carbonate)
- Anhydrous Solvent (e.g., Ethanol, Dimethylformamide (DMF), Acetonitrile)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel



Rotary evaporator

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.0 eq.) and the anhydrous solvent.
- Base Addition: Cool the solution in an ice bath (0 °C). Add the base (1.1 eq.) portion-wise while stirring. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the enolate.
- Addition of Cyanomethyl p-toluenesulfonate: Dissolve cyanomethyl p-toluenesulfonate
 (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the enolate
 solution at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Ccyanomethylated product.



Data Presentation

The following tables summarize typical reaction conditions and expected yields for the C-cyanomethylation of common active methylene compounds. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions for C-Cyanomethylation

Substrate	Base	Solvent	Temperature (°C)	Reaction Time (h)
Diethyl malonate	Sodium ethoxide	Ethanol	Reflux	4 - 8
Ethyl acetoacetate	Sodium ethoxide	Ethanol	Reflux	2 - 6
Acetylacetone	Potassium carbonate	DMF	80	6 - 12
Ethyl cyanoacetate	Sodium ethoxide	Ethanol	Reflux	3 - 7

Table 2: Representative Yields of C-Cyanomethylation Products

Substrate	Product	Expected Yield (%)
Diethyl malonate	Diethyl 2- (cyanomethyl)malonate	75 - 85
Ethyl acetoacetate	Ethyl 2-acetyl-3- cyanopropanoate	80 - 90
Acetylacetone	3-(Cyanomethyl)pentane-2,4- dione	70 - 80
Ethyl cyanoacetate	Ethyl 2,3-dicyanopropanoate	70 - 85

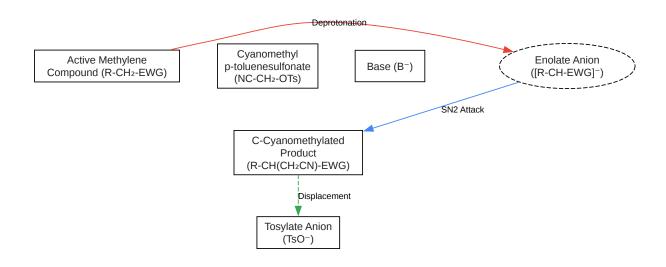
Visualizations





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Caption: Experimental workflow for the C-cyanomethylation of active methylene compounds.



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Caption: Signaling pathway of the C-cyanomethylation reaction.

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